molecular formula C14H18BClO2 B12504384 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12504384
M. Wt: 264.56 g/mol
InChI Key: LSWXAAQYYFRGPI-UHFFFAOYSA-N
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Description

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound with significant applications in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-Chlorophenyl)ethenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Crystallization or chromatography to achieve high purity

    Quality Control: Rigorous testing to ensure consistency and purity

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones

    Reduction: Formation of alkanes or alkenes

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Formation of 2-(2-Chlorophenyl)ethanol

    Reduction: Formation of 2-(2-Chlorophenyl)ethane

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules

    Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals

    Medicine: Involved in the development of drug candidates and therapeutic agents

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic ester in cross-coupling reactions. The mechanism involves:

    Activation: Formation of a boronate complex with a palladium catalyst

    Transmetalation: Transfer of the organic group from boron to palladium

    Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the catalyst

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • 4,4,5,5-Tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane

Uniqueness

2-[2-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its chlorophenyl group enhances its utility in synthesizing chlorinated aromatic compounds, which are valuable in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C14H18BClO2

Molecular Weight

264.56 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-7-5-6-8-12(11)16/h5-10H,1-4H3

InChI Key

LSWXAAQYYFRGPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2Cl

Origin of Product

United States

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